molecular formula C16H17N3O B2764957 2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile CAS No. 1462340-96-0

2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile

Cat. No.: B2764957
CAS No.: 1462340-96-0
M. Wt: 267.332
InChI Key: DFRRNNDGXUOXOT-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile is a chemical compound with the molecular formula C16H17N3O This compound is characterized by the presence of a quinoline ring substituted with a piperidine moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced via nucleophilic substitution reactions. For instance, 4-chloromethylpiperidine can react with 2-hydroxyquinoline to form the desired product.

    Nitrile Group Addition: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group on the quinoline ring is replaced by a nitrile group using reagents like sodium cyanide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of Lewis acids.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the piperidine moiety may enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline ring.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms.

Uniqueness: 2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile is unique due to the combination of the quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxyquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-19-8-6-14(7-9-19)20-16-13(11-17)10-12-4-2-3-5-15(12)18-16/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRRNNDGXUOXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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